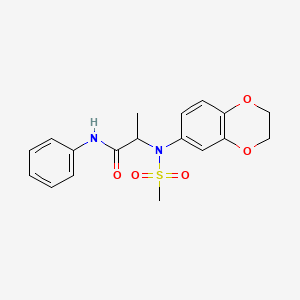![molecular formula C24H24N2O B6045253 4-biphenylyl[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6045253.png)
4-biphenylyl[1-(3-pyridinylmethyl)-3-piperidinyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-biphenylyl[1-(3-pyridinylmethyl)-3-piperidinyl]methanone, also known as BPN-14770, is a small molecule drug that has been recently developed for the treatment of neurological disorders such as Alzheimer's disease and Fragile X syndrome. This drug has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mechanism of Action
4-biphenylyl[1-(3-pyridinylmethyl)-3-piperidinyl]methanone is a positive allosteric modulator of the sigma-1 receptor, which is a chaperone protein that plays a key role in the regulation of cellular signaling pathways and protein folding. 4-biphenylyl[1-(3-pyridinylmethyl)-3-piperidinyl]methanone binds to the sigma-1 receptor and enhances its activity, leading to the activation of downstream signaling pathways that promote synaptic plasticity, reduce neuroinflammation, and improve cognitive function.
Biochemical and Physiological Effects
4-biphenylyl[1-(3-pyridinylmethyl)-3-piperidinyl]methanone has been shown to have a range of biochemical and physiological effects in preclinical studies. These include the reduction of amyloid-beta plaque formation, the restoration of synaptic plasticity, the reduction of neuroinflammation, and the improvement of cognitive function. 4-biphenylyl[1-(3-pyridinylmethyl)-3-piperidinyl]methanone has also been shown to improve social behavior, reduce hyperactivity, and improve learning and memory in animal models of Fragile X syndrome.
Advantages and Limitations for Lab Experiments
One advantage of using 4-biphenylyl[1-(3-pyridinylmethyl)-3-piperidinyl]methanone in lab experiments is its high purity and stability, which makes it suitable for use in preclinical and clinical studies. Another advantage is its specific mechanism of action, which targets the sigma-1 receptor and has been shown to have a range of therapeutic effects on neurological disorders. However, one limitation of using 4-biphenylyl[1-(3-pyridinylmethyl)-3-piperidinyl]methanone in lab experiments is its relatively short half-life, which may require frequent dosing in preclinical and clinical studies.
Future Directions
There are several future directions for the research and development of 4-biphenylyl[1-(3-pyridinylmethyl)-3-piperidinyl]methanone. One direction is to further investigate its therapeutic potential for other neurological disorders such as Parkinson's disease and Huntington's disease. Another direction is to optimize its pharmacokinetic properties to improve its efficacy and reduce the need for frequent dosing. Additionally, further studies are needed to understand the long-term safety and efficacy of 4-biphenylyl[1-(3-pyridinylmethyl)-3-piperidinyl]methanone in preclinical and clinical settings.
Synthesis Methods
The synthesis method of 4-biphenylyl[1-(3-pyridinylmethyl)-3-piperidinyl]methanone involves the reaction of 4-biphenylylboronic acid with 1-(3-pyridinylmethyl)-3-piperidinone in the presence of a palladium catalyst. The reaction yields 4-biphenylyl[1-(3-pyridinylmethyl)-3-piperidinyl]methanone as a white solid with a purity of over 99%. This synthesis method has been optimized to produce 4-biphenylyl[1-(3-pyridinylmethyl)-3-piperidinyl]methanone in large quantities and with high purity, making it suitable for use in preclinical and clinical studies.
Scientific Research Applications
4-biphenylyl[1-(3-pyridinylmethyl)-3-piperidinyl]methanone has been extensively studied for its potential therapeutic effects on neurological disorders such as Alzheimer's disease and Fragile X syndrome. In preclinical studies, 4-biphenylyl[1-(3-pyridinylmethyl)-3-piperidinyl]methanone has been shown to improve cognitive function, reduce amyloid-beta plaque formation, and restore synaptic plasticity in animal models of Alzheimer's disease. 4-biphenylyl[1-(3-pyridinylmethyl)-3-piperidinyl]methanone has also been shown to improve social behavior, reduce hyperactivity, and improve learning and memory in animal models of Fragile X syndrome.
properties
IUPAC Name |
(4-phenylphenyl)-[1-(pyridin-3-ylmethyl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O/c27-24(22-12-10-21(11-13-22)20-7-2-1-3-8-20)23-9-5-15-26(18-23)17-19-6-4-14-25-16-19/h1-4,6-8,10-14,16,23H,5,9,15,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLGMVCRCMXFMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CN=CC=C2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-[(2-amino-6-methyl-4-pyrimidinyl)carbonyl]-3-piperidinyl}(4-biphenylyl)methanone](/img/structure/B6045175.png)
![1-(4-{[ethyl(4-pyridinylmethyl)amino]methyl}-2-methoxyphenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6045180.png)
![N-(4-methoxybenzyl)-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6045189.png)
![2-({4-ethyl-5-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B6045191.png)

![4-[(3-anilino-1-piperidinyl)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B6045204.png)
![3-methoxy-1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine](/img/structure/B6045209.png)

![diethyl {amino[2-(4-tert-butylbenzylidene)hydrazino]methylene}malonate](/img/structure/B6045221.png)

![3-bromo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B6045232.png)
![3-[1-(4-acetylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(4-fluorophenyl)acrylamide](/img/structure/B6045247.png)

![4-(6-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B6045262.png)